

Spectroscopic Characterization of Diiodomethyl p-tolyl sulfone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Cat. No.: B1209700

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodomethyl p-tolyl sulfone is an organosulfur compound with potential applications in various fields, including as a biocide and antifungal agent. A thorough understanding of its chemical structure and properties is paramount for its effective and safe utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule. This technical guide provides a summary of the predicted spectroscopic data for Diiodomethyl p-tolyl sulfone, based on the analysis of analogous compounds, and details the general experimental protocols for acquiring such data.

Chemical Structure:

IUPAC Name: 1-[(diiodomethyl)sulfonyl]-4-methylbenzene CAS Number: 20018-09-1[\[1\]](#)

Molecular Formula: C₈H₈I₂O₂S[\[1\]](#) Molecular Weight: 422.02 g/mol [\[1\]](#)

Predicted Spectroscopic Data

Disclaimer: Experimental spectroscopic data for Diiodomethyl p-tolyl sulfone is not readily available in the public domain. The following data is predicted based on the known spectral

characteristics of analogous compounds, such as p-tolyl methyl sulfone and other substituted sulfones, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for Diiodomethyl p-tolyl sulfone (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	Doublet	2H	Aromatic protons ortho to the sulfonyl group
~ 7.3 - 7.5	Doublet	2H	Aromatic protons meta to the sulfonyl group
~ 5.5 - 6.0	Singlet	1H	Methine proton (- CHI_2)
~ 2.4	Singlet	3H	Methyl protons (- CH_3)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for Diiodomethyl p-tolyl sulfone (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 145	Aromatic quaternary carbon attached to the sulfonyl group
~ 135	Aromatic quaternary carbon attached to the methyl group
~ 130	Aromatic CH carbons meta to the sulfonyl group
~ 128	Aromatic CH carbons ortho to the sulfonyl group
~ 30-40	Diiodomethyl carbon (- CHI_2)
~ 21	Methyl carbon (- CH_3)

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for Diiodomethyl p-tolyl sulfone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2950 - 2850	Medium	Aliphatic C-H stretch (methyl and methine)
~ 1600, 1480	Medium-Strong	Aromatic C=C skeletal vibrations
~ 1320 - 1280	Strong	Asymmetric SO ₂ stretch
~ 1160 - 1120	Strong	Symmetric SO ₂ stretch
~ 820	Strong	p-disubstituted benzene C-H out-of-plane bend
~ 700 - 600	Medium-Strong	C-I stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Diiodomethyl p-tolyl sulfone

m/z	Interpretation
422	[M] ⁺ , Molecular ion
295	[M - I] ⁺
168	[M - I ₂] ⁺
155	[CH ₃ -Ph-SO ₂] ⁺
91	[C ₇ H ₇] ⁺ , Tropylium ion

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

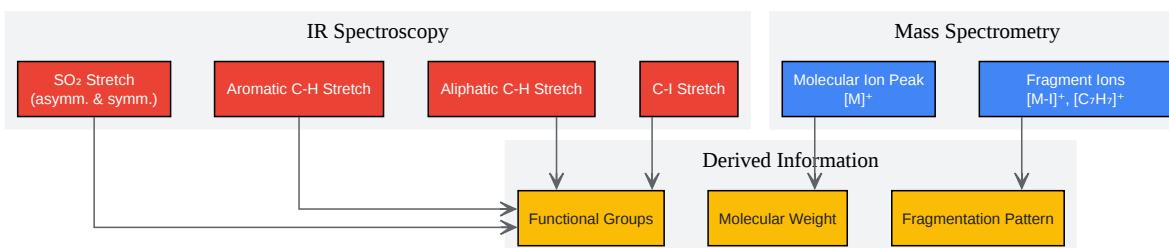
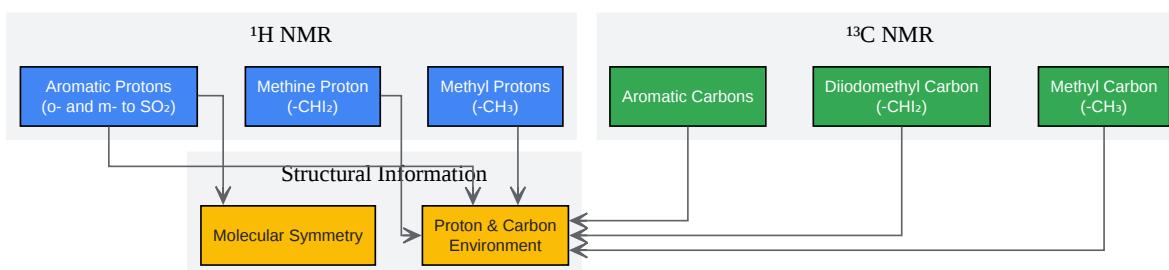
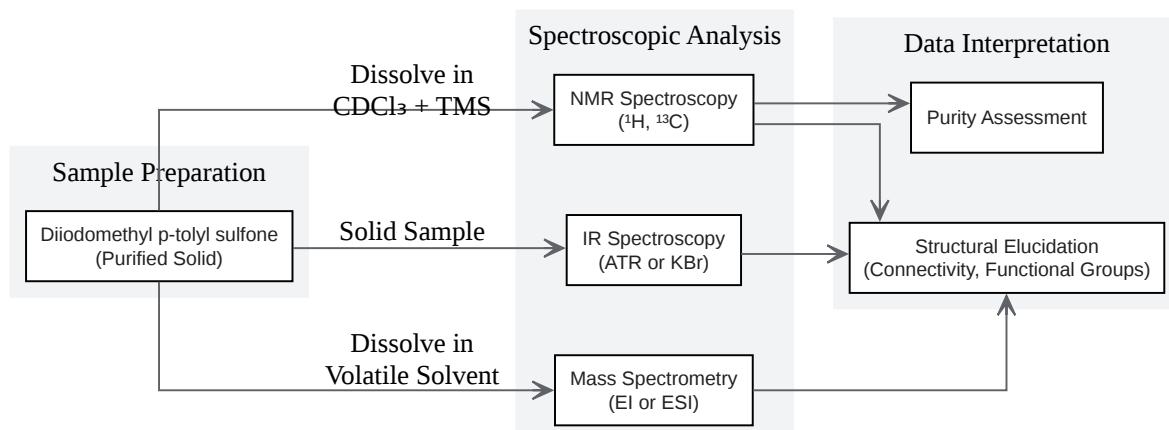
A general protocol for obtaining NMR spectra of an organic compound like Diiodomethyl p-tolyl sulfone is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified solid compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3). The use of a deuterated solvent is crucial to avoid large solvent signals in the ^1H NMR spectrum.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
- **Transfer to NMR Tube:** Filter the solution into a clean, dry 5 mm NMR tube.
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire the ^1H NMR spectrum. Following this, acquire the ^{13}C NMR spectrum. Standard pulse programs are used for both experiments.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

For a solid sample such as Diiodomethyl p-tolyl sulfone, the following Attenuated Total Reflectance (ATR) or KBr pellet method can be used:

- **ATR-IR:**
 - Ensure the ATR crystal surface is clean.
 - Place a small amount of the solid sample directly onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Record the spectrum.
 - Clean the crystal and anvil thoroughly after the measurement.
- **KBr Pellet:**




- Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the powder in a pellet press and apply high pressure to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

A general procedure for obtaining the mass spectrum of an organic compound is:

- Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1 $\mu\text{g/mL}$ to 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture of these with water.
- Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Diiodomethyl p-tolyl sulfone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209700#spectroscopic-data-of-diiodomethyl-p-tolyl-sulfone-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com